molecular formula C12H15NO7S B072991 (2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol CAS No. 1158-17-4

(2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol

Cat. No. B072991
CAS RN: 1158-17-4
M. Wt: 317.32 g/mol
InChI Key: SZAOZNVCHHBUDZ-RUXWNWLUSA-N
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Description

(2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol (HMNO) is an organic compound with a unique chemical structure that has been studied for its potential applications in scientific research. HMNO is a synthetic molecule that has been explored for its ability to act as a versatile building block in synthetic organic chemistry. It has also been studied for its potential use as a novel therapeutic agent in the medical field.

Scientific Research Applications

Biochemical Research

The compound is used in biochemical research, particularly as a substrate for β-Galactosidase . This enzyme is crucial in the metabolism of lactose in the human body, and the compound can be used to study its function and behavior.

Enzyme-Linked Immunosorbent Assay (EIA) Applications

2-Nitrophenyl-beta-D-thiogalactopyranoside is used as a substrate in EIA applications . It is a counterpart of the widely employed pNPP/alkaline phosphatase substrate.

Colorimetric Applications

This compound is used in colorimetric applications . It can be used to produce a color change in a solution, allowing for the visual detection of a particular substance.

Genetic Research

In genetic research, this compound is used for the detection of lac mutants . The lac operon is a set of genes responsible for the metabolism of lactose in bacteria, and mutations in these genes can have significant effects on the organism’s ability to process lactose.

Bioprocessing

2-Nitrophenyl-beta-D-thiogalactopyranoside is used in bioprocessing . Bioprocessing involves the use of living cells or their components (e.g., bacteria, enzymes, chloroplasts) to manufacture desired products.

Cell Culture and Transfection

This compound is used in cell culture and transfection . Transfection is a process of introducing nucleic acids into cells, and it’s a crucial technique in molecular biology research.

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenyl)sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO7S/c14-5-7-9(15)10(16)11(17)12(20-7)21-8-4-2-1-3-6(8)13(18)19/h1-4,7,9-12,14-17H,5H2/t7-,9+,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAOZNVCHHBUDZ-RUXWNWLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921808
Record name 2-Nitrophenyl 1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2r,3r,4s,5r,6s)-2-(Hydroxymethyl)-6-(2-Nitrophenyl)sulfanyl-Oxane-3,4,5-Triol

CAS RN

1158-17-4
Record name o-Nitrophenyl β-D-thiogalactoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Nitrophenol beta-thiogalactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenyl 1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-nitrophenyl 1-thio-β-D-galactopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.266
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: What are the key structural features of 2-Nitrophenyl-β-D-thiogalactopyranoside and how do they influence its supramolecular aggregation?

A1: The research highlights that 2-Nitrophenyl-β-D-thiogalactopyranoside exhibits a specific molecular conformation where the nitro group and the galactose fragment are twisted out of the plane of the aryl ring []. This conformational preference directly contributes to the molecule's supramolecular aggregation. Specifically, the molecules form a three-dimensional framework linked by O-H···O hydrogen bonds with distances ranging from 2.725 (2) to 3.024 (2) Å and angles between 155-175 degrees []. These hydrogen bonds play a crucial role in stabilizing the three-dimensional structure.

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